Lipophilicity and Hydrogen-Bonding Profile: Cross-Study Comparison of (3-Ethyl-1H-pyrazol-5-yl)methanamine vs. 3-Methyl and 5-Ethyl Regioisomers
In silico physicochemical profiling demonstrates that the 3-ethyl substitution pattern on (3-ethyl-1H-pyrazol-5-yl)methanamine produces a distinct lipophilicity signature compared to its closest structural analogs. The compound exhibits a computed LogP of 0.43 and a TPSA of 54.7 Ų . In contrast, the 3-methyl analog (3-methyl-1H-pyrazol-5-yl)methanamine displays a substantially lower LogD (pH 7.4) of -1.36, reflecting reduced lipophilicity that would be expected to alter membrane permeability and protein binding characteristics [1]. The 5-ethyl regioisomer (5-ethyl-1H-pyrazol-3-yl)methanamine, while sharing the same molecular formula, presents a different hydrogen-bonding geometry due to the altered position of the aminomethyl group relative to the pyrazole N-H donor .
| Evidence Dimension | Computed lipophilicity (LogP/LogD) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.43; TPSA = 54.7 Ų; H-bond donors = 2; H-bond acceptors = 2 |
| Comparator Or Baseline | 3-Methyl analog: LogD (pH 7.4) = -1.36; H-bond donors = 2. 5-Ethyl regioisomer: same formula (C₆H₁₁N₃, MW 125.17) but different TPSA due to regioisomeric arrangement |
| Quantified Difference | ΔLogP/LogD > 1.7 units between 3-ethyl and 3-methyl analogs |
| Conditions | Computational predictions derived from SMILES structure; LogD measured at pH 7.4 for comparator |
Why This Matters
A LogP difference exceeding 1.7 log units between the 3-ethyl and 3-methyl analogs translates to an approximately 50-fold difference in octanol-water partition coefficient, materially impacting compound solubility, membrane permeability, and non-specific protein binding in biological assays.
- [1] ChemBase. (3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride, ChemBase ID 15847. Accessed 2026. View Source
